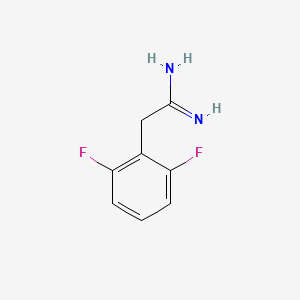
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the antibiotic complex SF-1902, which is also known as globomycin. This compound was isolated from the culture of Streptomyces hygroscopicus SF-1902. It is part of a group of neutral antibiotics that have shown significant antibacterial activity. The SF-1902 complex contains several components, with SF 1902A2 being one of the newly identified members .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone involves the fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is extracted with ethyl acetate, and the mycelia are extracted with acetone. The SF-1902 complex is then isolated by repeated chromatography over silica gel, followed by crystallization from aqueous acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods. The fermentation process is scaled up, and the extraction is performed using large volumes of solvents. The isolated complex is then purified using industrial-scale chromatography and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial activity or to study its structure-activity relationship .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include modified versions of SF 1902A2 with different alkyl chain lengths or altered amino acid residues. These modifications can significantly impact the antibacterial activity of the compound .
Aplicaciones Científicas De Investigación
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone has several scientific research applications:
Mecanismo De Acción
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, SF 1902A2 prevents the formation of the cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone include other members of the SF-1902 complex, such as SF 1902A3, SF 1902A4a, and SF 1902A4b. These compounds share similar structures but differ in their alkyl chain lengths and amino acid residues .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-hydroxy-2-methylheptanoic acid moiety. This structure contributes to its distinct antibacterial activity compared to other members of the SF-1902 complex .
Propiedades
Número CAS |
74504-50-0 |
|---|---|
Fórmula molecular |
C30H53N5O9 |
Peso molecular |
627.8 g/mol |
Nombre IUPAC |
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C30H53N5O9/c1-9-11-12-22-18(6)30(43)35(8)21(13-16(3)4)27(40)33-24(17(5)10-2)29(42)32-20(15-36)26(39)34-25(19(7)37)28(41)31-14-23(38)44-22/h16-22,24-25,36-37H,9-15H2,1-8H3,(H,31,41)(H,32,42)(H,33,40)(H,34,39) |
Clave InChI |
FGESHKULHDNOBC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
SMILES canónico |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1622490.png)





![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)



![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
